Acetylaminofluorene-dG is derived from 2-acetylaminofluorene, which is a synthetic aromatic amine and a known carcinogen. This compound is classified under carcinogenic agents due to its ability to form DNA adducts that can lead to mutations and cancer. The specific adduct N-(deoxyguanosin-8-yl)-2-acetylaminofluorene is formed when 2-acetylaminofluorene interacts with the nucleobase deoxyguanosine in DNA, particularly at the N8 position of the guanine base.
The synthesis of Acetylaminofluorene-dG has been explored using modified solid-phase synthesis techniques. A notable approach involves the use of an "ultra-mild" DNA synthesis protocol, which allows for the incorporation of this adduct into oligonucleotides.
Key Synthesis Parameters:
This method provides high efficiency and allows for the incorporation of defined site-specific adducts into oligonucleotides, facilitating further studies on DNA repair mechanisms.
Acetylaminofluorene-dG exhibits a complex molecular structure characterized by its attachment to deoxyguanosine. The key features include:
The detailed structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the spatial arrangement of atoms within the compound.
Acetylaminofluorene-dG participates in several important chemical reactions, primarily involving its interaction with DNA polymerases during replication.
Key Reactions:
Understanding these reactions is crucial for elucidating how such adducts contribute to carcinogenesis.
The mechanism by which Acetylaminofluorene-dG induces mutagenesis involves several steps:
This mechanism highlights how exposure to environmental carcinogens can lead to genetic instability.
Acetylaminofluorene-dG possesses distinct physical and chemical properties:
These properties are essential for its handling in laboratory settings and for understanding its behavior in biological systems.
Acetylaminofluorene-dG has several significant scientific applications:
The metabolic activation of the environmental procarcinogen 2-acetylaminofluorene (AAF) begins primarily in the liver, where cytochrome P450 enzymes (notably CYP1A1 and CYP1A2) catalyze the initial N-hydroxylation step. This oxidation converts AAF into the highly reactive intermediate N-hydroxy-2-acetylaminofluorene (N-OH-AAF). This step is NADPH-dependent and represents the rate-limiting reaction in AAF’s carcinogenic pathway [2] [6] [9]. The N-hydroxylated metabolite exhibits significantly greater mutagenic potential than the parent compound, as confirmed by its ability to induce DNA-repair activity in hepatocytes and bacterial mutagenesis in Salmonella typhimurium assays [2] [9].
Following N-hydroxylation, N-OH-AAF undergoes further activation via phase II conjugation enzymes. Cytosolic N-acetyltransferases (NATs) or sulfotransferases (SULTs) catalyze O-esterification, producing the unstable esters N-acetoxy-AAF (acetylated) or N-sulfooxy-AAF (sulfated). These esters spontaneously decompose to form highly electrophilic nitrenium ions (AAF⁺), which covalently bind to the C8 position of deoxyguanosine (dG) in DNA, generating the major adduct N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (AAF-dG) [3] [4] [6]. Crucially, studies using isolated rat liver cells demonstrate that DNA repair activation correlates with N-acetylation-dependent pathways, whereas bacterial mutagenesis relies more on direct N-hydroxylation [2] [9].
Enzyme Class | Specific Isoforms | Reaction | Product | Role in DNA Adduction |
---|---|---|---|---|
Cytochrome P450 | CYP1A1, CYP1A2 | N-Hydroxylation | N-OH-AAF | Generates primary mutagen |
N-Acetyltransferase | NAT1, NAT2 | O-Acetylation | N-Acetoxy-AAF | Forms nitrenium ion (AAF⁺) |
Sulfotransferase | SULT1A1 | O-Sulfation | N-Sulfooxy-AAF | Forms nitrenium ion (AAF⁺) |
AAF-dG adducts impose severe helical distortions, stalling replicative polymerases. Translesion synthesis (TLS) by Y-family and B-family polymerases enables bypass. While DNA polymerase η (Polη) can incorporate dCTP opposite AAF-dG in vitro, it exhibits extremely low efficiency in extending beyond the lesion [1] [4]. Instead, the error-prone polymerase ζ (Polζ, a complex of Rev3-Rev7) collaborates with the deoxycytidyl transferase Rev1 to achieve full bypass. In vitro assays demonstrate that yeast Rev1 alone shows minimal activity opposite AAF-dG, and Polζ alone is inefficient. However, combining Rev1 and Polζ results in a synergistic increase in both nucleotide insertion opposite AAF-dG and extension beyond it [3]. This cooperation is genetically validated in yeast, where rev1Δ and rev3Δ mutants show equivalent reductions in AAF-induced mutagenesis, confirming their joint role in error-prone TLS [3] [6].
Rev1’s role extends beyond its catalytic dCMP transferase activity. Its C-terminal domain (CTD) acts as a scaffold that physically recruits Polζ to stalled replication forks. Truncation mutants lacking the CTD (e.g., Rev1-ΔC205) retain dCMP insertion capability but fail to stimulate Polζ-mediated extension past AAF-dG [3]. Rev1 also interacts with ubiquitinated proliferating cell nuclear antigen (PCNA) via its BRCA1 C-terminal (BRCT) domain, positioning TLS polymerases at lesion sites. This scaffolding function is essential for coordinating the "polymerase switch" from replicative to TLS polymerases [8] [10]. Consequently, Rev1’s non-catalytic role is critical for both the efficiency and mutagenicity of AAF-dG bypass.
Polymerase | Catalytic Activity on AAF-dG | Non-Catalytic Role | Bypass Efficiency† |
---|---|---|---|
Polη | Slow, error-free dCTP insertion | Minimal | Low (insertion only) |
Rev1 | Weak dCMP insertion | Scaffold for Polζ recruitment | Moderate (with Polζ) |
Polζ | Inefficient insertion; efficient extension | None | High (with Rev1) |
† Efficiency defined by in vitro primer extension assays and genetic complementation in yeast [1] [3] [6]
The AAF moiety attached to the C8 position of dG forces the guanine base into a syn conformation, causing severe helical distortion. This syn conformation rotates the bulky fluorene ring into the DNA helix’s major groove, displacing the modified guanine (base-displaced stacked conformation) [1] [4]. This distortion:
Adduct | Preferred Conformation | Helical Distortion | Replicative Pol Blockage | Dominant Mutation Type |
---|---|---|---|---|
AAF-dG | syn (base-displaced stacked) | Severe | Complete | Frameshifts |
AF-dG | anti/syn equilibrium (external or stacked) | Moderate | Partial | Base substitutions |
Data from structural studies (NMR, X-ray crystallography) and in vitro replication assays [1] [4] [6]
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